molecular formula C9H8ClN3O B1313584 4-chloro-1H-indole-2-carbohydrazide CAS No. 64932-50-9

4-chloro-1H-indole-2-carbohydrazide

Cat. No.: B1313584
CAS No.: 64932-50-9
M. Wt: 209.63 g/mol
InChI Key: ZDDHOJFMLAWOJG-UHFFFAOYSA-N
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Description

4-Chloro-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a chloro group and a carbohydrazide moiety to the indole nucleus enhances its chemical reactivity and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-indole-2-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-1H-indole, which can be prepared through various methods, including the Fischer indole synthesis.

    Formation of Carbohydrazide: The 4-chloro-1H-indole is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-1H-indole-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1H-indole-2-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-chloro-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHOJFMLAWOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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